molecular formula C14H19NO3 B183599 N-cyclopentyl-2,4-dimethoxybenzamide CAS No. 349107-47-7

N-cyclopentyl-2,4-dimethoxybenzamide

Cat. No.: B183599
CAS No.: 349107-47-7
M. Wt: 249.3 g/mol
InChI Key: CBFPDYRPANXHTK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

349107-47-7

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

N-cyclopentyl-2,4-dimethoxybenzamide

InChI

InChI=1S/C14H19NO3/c1-17-11-7-8-12(13(9-11)18-2)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16)

InChI Key

CBFPDYRPANXHTK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC

Origin of Product

United States

Preparation Methods

Direct Aminolysis of Activated Esters

The most straightforward method for synthesizing N-cyclopentyl-2,4-dimethoxybenzamide involves the aminolysis of 2,4-dimethoxybenzoyl chloride with cyclopentylamine. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. The benzoyl chloride is generated in situ by treating 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O].

Reaction Conditions :

  • Solvent : THF or DCM

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl

  • Temperature : 0°C to room temperature (20–25°C)

  • Time : 4–6 hours

The product is isolated via aqueous workup, followed by recrystallization from ethanol/water mixtures. Yields typically range from 65% to 78%, with purity confirmed by HPLC and 1H^1H-NMR.

Mixed Anhydride Method

An alternative approach employs mixed anhydride intermediates, as described in patent US7037929B1. Here, 2,4-dimethoxybenzoic acid reacts with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride. Cyclopentylamine is then added to yield the target amide.

Advantages :

  • Avoids handling corrosive acyl chlorides

  • Higher functional group tolerance

Limitations :

  • Requires strict moisture control

  • Moderate yields (60–70%) due to competing side reactions.

Catalytic Coupling Strategies

HATU-Mediated Amide Formation

Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation under mild conditions. A protocol adapted from ACS Publications involves:

  • Activation of 2,4-dimethoxybenzoic acid with HATU and DIPEA (N,N-diisopropylethylamine) in DMF.

  • Addition of cyclopentylamine at 0°C.

  • Stirring at room temperature for 12 hours.

Yield : 85–92%
Purity : >98% (HPLC).

Enzymatic Catalysis

Emerging methods utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze amide formation. While less common for aromatic amides, preliminary studies show:

  • Solvent : tert-Butanol

  • Temperature : 40°C

  • Conversion : ~50% after 72 hours

This green chemistry approach remains experimental but offers potential for scalability.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)
THF7.678
DCM8.972
DMF36.785
Acetonitrile37.568

Polar aprotic solvents like DMF enhance nucleophilicity of cyclopentylamine, improving yields.

Temperature and Time Profiling

A kinetic study reveals optimal conditions:

  • 0°C : Slow reaction (24 hours, 50% yield)

  • 25°C : 6 hours, 78% yield

  • 40°C : Rapid decomposition of intermediates

Prolonged heating above 40°C leads to methoxy group demethylation, forming undesired phenolic by-products.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7)

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.48 (dd, J = 8.4, 2.4 Hz, 1H), 6.41 (d, J = 2.4 Hz, 1H), 4.20–4.10 (m, 1H), 3.87 (s, 3H), 3.85 (s, 3H), 1.90–1.50 (m, 8H).

  • HRMS : m/z calc. for C₁₅H₂₁NO₃ [M+H]⁺: 276.1594; found: 276.1598.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes HATU with EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), reducing costs by 40% while maintaining 80–85% yields.

Waste Management

  • By-Products : HCl, urea derivatives

  • Neutralization : Aqueous NaHCO₃ washes

  • Solvent Recovery : Distillation of THF and DMF

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